5-[2-Acetylamino-2-(1-biphenyl-4-ylmethyl-2-oxo-azepan-3-ylcarbamoyl)-ethyl]-2-carboxymethyl-benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RU85053 involves multiple steps, starting from the appropriate alpha-amino acids. The key steps include the formation of peptide bonds between the amino acids and subsequent modifications to introduce functional groups that enhance its binding affinity to target proteins. The reaction conditions typically involve the use of coupling reagents, protecting groups, and solvents that facilitate the formation of the desired dipeptide structure .
Industrial Production Methods
Industrial production of RU85053 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient and scalable production of dipeptides with high purity and yield. The choice of method depends on factors such as the complexity of the peptide sequence and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions
RU85053 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of RU85053 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products with high efficiency .
Major Products Formed
The major products formed from the reactions of RU85053 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced binding affinity, while reduction reactions may produce reduced forms with altered biological activity .
Scientific Research Applications
Chemistry: RU85053 serves as a model compound for studying peptide synthesis and the development of high-affinity inhibitors.
Biology: It is used to investigate the binding interactions with signaling proteins, particularly the proto-oncogene tyrosine-protein kinase Src.
Medicine: RU85053 has potential therapeutic applications as an inhibitor of signaling pathways involved in cancer and other diseases.
Mechanism of Action
RU85053 exerts its effects by binding to specific molecular targets, such as the proto-oncogene tyrosine-protein kinase Src. The binding of RU85053 to the SH2 domain of Src involves the formation of a complex hydrogen-bond network within the phospho-tyrosine pocket. This interaction inhibits the activity of Src, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
RU85053 is unique in its ability to bind to the SH2 domain of Src with high affinity. Similar compounds include other dipeptides and peptide-based inhibitors that target signaling proteins. Some of these compounds include:
Nilotinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Sonidegib: A hedgehog pathway inhibitor used in the treatment of basal cell carcinoma.
Regorafenib: A multi-kinase inhibitor used in the treatment of colorectal cancer.
Properties
Molecular Formula |
C33H35N3O7 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
5-[(2S)-2-acetamido-3-oxo-3-[[(3S)-2-oxo-1-[(4-phenylphenyl)methyl]azepan-3-yl]amino]propyl]-2-(carboxymethyl)benzoic acid |
InChI |
InChI=1S/C33H35N3O7/c1-21(37)34-29(18-23-12-15-26(19-30(38)39)27(17-23)33(42)43)31(40)35-28-9-5-6-16-36(32(28)41)20-22-10-13-25(14-11-22)24-7-3-2-4-8-24/h2-4,7-8,10-15,17,28-29H,5-6,9,16,18-20H2,1H3,(H,34,37)(H,35,40)(H,38,39)(H,42,43)/t28-,29-/m0/s1 |
InChI Key |
CEKLBQMULVLLTD-VMPREFPWSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)CC(=O)O)C(=O)O)C(=O)N[C@H]2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)CC(=O)O)C(=O)O)C(=O)NC2CCCCN(C2=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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